molecular formula C11H9Br2NO B1379884 5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole CAS No. 1199773-55-1

5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole

Cat. No.: B1379884
CAS No.: 1199773-55-1
M. Wt: 331 g/mol
InChI Key: HXJRDWYZJHHZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole is a useful research compound. Its molecular formula is C11H9Br2NO and its molecular weight is 331 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications

A study by Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced transformation of components including a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, leading to a new compound with potential for regulating inflammatory diseases. Docking studies indicated its promise in biomedical applications, particularly for inflammation regulation (Ryzhkova, Ryzhkov, & Elinson, 2020).

Crystal Structure and Molecular Docking

Sreenatha et al. (2017) characterized a similar compound, 3-(3-Bromophenyl)-5-(4- methoxyphenyl) isoxazole, through spectral studies and X-ray diffraction, alongside molecular docking to explore its potential against bacterial, fungal, and cancer targets. The crystal structure and intermolecular interactions were analyzed, showing the compound's potential in drug development (Sreenatha et al., 2017).

Synthetic Pathways

Research on the synthetic pathways for isoxazole derivatives, including methodologies for creating 3,4-disubstituted isoxazoles, has shown their biological relevance, including antimicrobial, antiviral, and anti-inflammatory properties. These compounds are significant in both natural products and pharmaceuticals, highlighting the versatility of isoxazole-based compounds in synthetic organic chemistry (Setia, Bharti, & Sharma, 2020).

Liquid Crystal Compounds

Vieira et al. (2009) developed a copper(I)-catalyzed procedure for preparing liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole. This study highlights the application of isoxazole derivatives in creating new materials with specific mesomorphic properties, useful in electronic displays and other technologies (Vieira et al., 2009).

Photochemical Synthesis

A study by Sampaio et al. (2023) investigated the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, demonstrating the efficiency of light-induced reactions in creating bioactive molecules. The compounds showed larvicidal activity against Aedes aegypti, indicating potential applications in mosquito control and disease prevention (Sampaio et al., 2023).

Properties

IUPAC Name

5-(2-bromoethyl)-3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c12-6-5-10-7-11(14-15-10)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJRDWYZJHHZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Reactant of Route 2
Reactant of Route 2
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Reactant of Route 3
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Reactant of Route 4
Reactant of Route 4
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Reactant of Route 5
Reactant of Route 5
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Reactant of Route 6
Reactant of Route 6
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.